N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide
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Overview
Description
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a dimethylbutan-2-yl group and a phenyl group attached to a benzene-1,2-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide typically involves the reaction of 3,3-dimethylbutan-2-amine with phthalic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-methylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-ethylbenzene-1,2-dicarboxamide
- N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-propylbenzene-1,2-dicarboxamide
Uniqueness
N~1~-(3,3-Dimethylbutan-2-yl)-N~2~-phenylbenzene-1,2-dicarboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. The phenyl group can enhance the compound’s stability, solubility, and binding affinity to molecular targets .
Properties
CAS No. |
93700-05-1 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-N-(3,3-dimethylbutan-2-yl)-1-N-phenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-14(20(2,3)4)21-18(23)16-12-8-9-13-17(16)19(24)22-15-10-6-5-7-11-15/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
XCSNRQLXWWDEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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